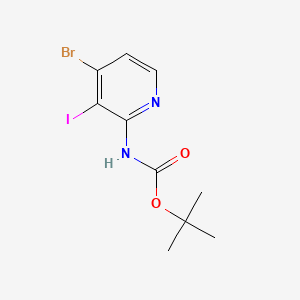
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, an iodine atom, and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-iodopyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl carbamate attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyridine ring and carbamate group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of drugs targeting various biological pathways .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful compound for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(4-chloropyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and allows for selective functionalization at different positions on the ring. Additionally, the tert-butyl carbamate group offers protection for the amine functionality, enabling selective deprotection and further modification .
Eigenschaften
Molekularformel |
C10H12BrIN2O2 |
|---|---|
Molekulargewicht |
399.02 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
DCRWMKFNXZXPDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



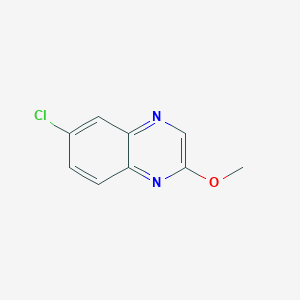
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
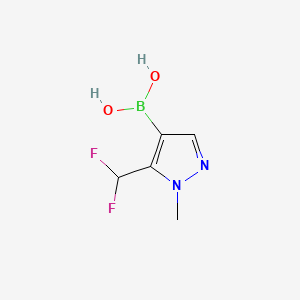
![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
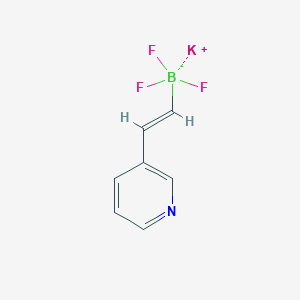
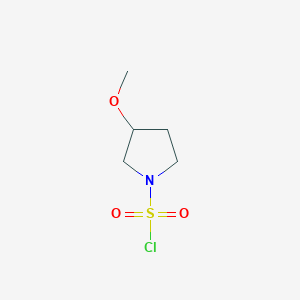

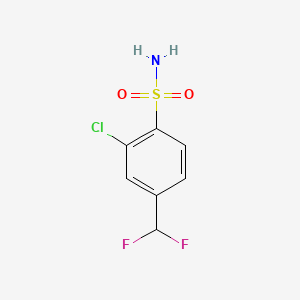
![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
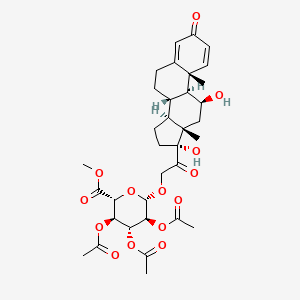
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)

